

# Verinurad as a selective uric acid reabsorption inhibitor

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## Compound of Interest

Compound Name: Verinurad

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## Verinurad: A Selective Uric Acid Reabsorption Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

### Abstract

**Verinurad** (also known as RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[3][4] By inhibiting URAT1, **Verinurad** increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[3] This mechanism of action makes **Verinurad** a promising therapeutic agent for the management of hyperuricemia, the underlying cause of gout.[1][2] This technical guide provides a comprehensive overview of **Verinurad**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development.

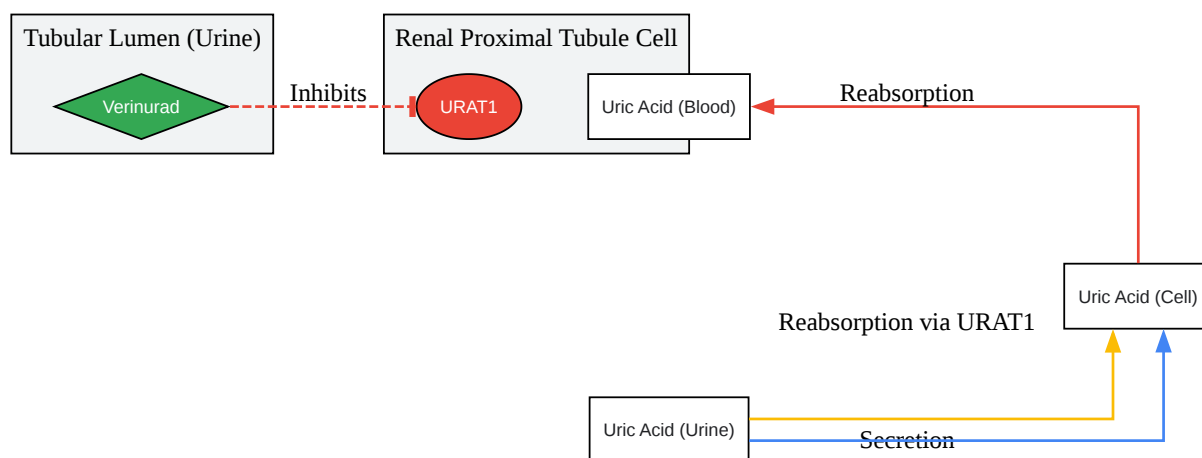
### Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a consequence of chronic hyperuricemia (elevated sUA levels).[1] Hyperuricemia can result from either overproduction or underexcretion of uric acid. The majority of individuals with hyperuricemia are underexcreters. Urate-lowering therapy is the cornerstone of gout management.[5]

**Verinurad** is a non-purine, selective uric acid reabsorption inhibitor (SURI) that specifically targets URAT1.[3][4] Structurally, it is 2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid with the chemical formula  $C_{20}H_{16}N_2O_2S$ . [6] Its selective action on URAT1 offers the potential for effective sUA lowering.[1] This document details the scientific and clinical foundation of **Verinurad** for professionals in drug development and research.

## Mechanism of Action

**Verinurad** exerts its pharmacological effect by selectively inhibiting URAT1, a transporter protein located on the apical membrane of renal proximal tubular cells.[4] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate.[3] By binding to URAT1, **Verinurad** blocks this reabsorption process, leading to increased renal excretion of uric acid and a subsequent reduction in sUA concentrations.[3][4]



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### Mechanism of Action of **Verinurad**

## Quantitative Data

The following tables summarize the key quantitative data for **Verinurad** from preclinical and clinical studies.

Table 1: In Vitro Potency of **Verinurad**

Transporter	IC <sub>50</sub> (nM)	Reference
Human URAT1	25	<a href="#">[1]</a>

Table 2: Pharmacokinetic Parameters of **Verinurad** in Healthy Volunteers (Single Dose)

Dose	C <sub>max</sub> (ng/mL)	AUC <sub>0-∞</sub> (ng·h/mL)	T <sub>max</sub> (h)	t <sub>1/2</sub> (h)	Reference
2 mg	16.3	114	0.75	10.1	<a href="#">[7]</a>
5 mg	40.5	321	0.75	12.3	<a href="#">[7]</a>
10 mg (Japanese)	38.2	271	1.25	8-12	<a href="#">[8]</a>
10 mg (non-Asian)	27.7	220	1.25	8-12	<a href="#">[8]</a>
20 mg	179	1320	0.5	15.1	<a href="#">[7]</a>
40 mg	322	2600	0.5	15.2	<a href="#">[7]</a>

Table 3: Pharmacokinetic Parameters of **Verinurad** in Healthy Volunteers (Multiple Doses)

Dose	C <sub>max</sub> (ng/mL)	AUC <sub>0-24</sub> (ng·h/mL)	Accumulation Ratio (AUC)	Reference
10 mg (Japanese)	38.2	271	1.34	<a href="#">[9]</a>
10 mg (non-Asian)	27.7	220	1.24	<a href="#">[9]</a>
12 mg (Chinese)	42.0	264	N/A	<a href="#">[10]</a> <a href="#">[11]</a>
24 mg (Asian)	73.6	478	N/A	<a href="#">[10]</a> <a href="#">[11]</a>

Table 4: Clinical Efficacy of **Verinurad** Monotherapy in Patients with Gout or Hyperuricemia

Study	Dose	Mean % Change in sUA from Baseline	Reference
Phase II (US)	5 mg	-17.5	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
10 mg	-29.1	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>	
12.5 mg	-34.4	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>	
Phase II (Japan)	2.5 mg	-31.7	<a href="#">[12]</a> <a href="#">[13]</a>
5 mg	-51.7	<a href="#">[12]</a> <a href="#">[13]</a>	
15 mg	-55.8	<a href="#">[12]</a> <a href="#">[13]</a>	

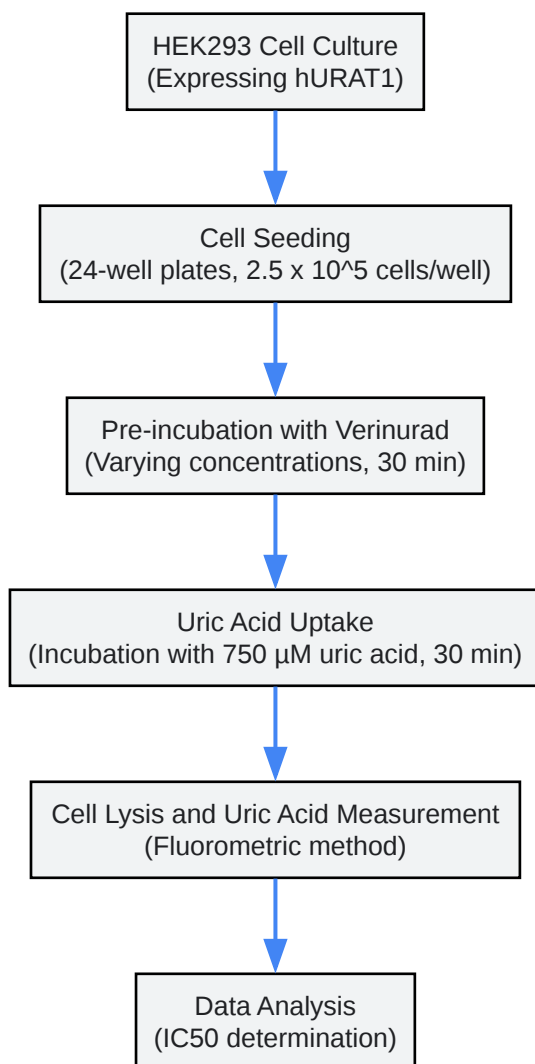
Table 5: Clinical Efficacy of **Verinurad** in Combination Therapy

Combination	Mean % Change in sUA from Baseline	Reference
Verinurad 10 mg + Allopurinol 300 mg	-67	<a href="#">[15]</a> <a href="#">[16]</a>
Verinurad 20 mg + Allopurinol 300 mg	-74	
Verinurad 10 mg + Febuxostat 40 mg	-76	<a href="#">[17]</a> <a href="#">[18]</a>
Verinurad 2.5 mg + Febuxostat 80 mg	-67	

## Experimental Protocols

### In Vitro URAT1 Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of compounds like **Verinurad** on the human URAT1 transporter expressed in a mammalian cell line.



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#### Workflow for In Vitro URAT1 Inhibition Assay

##### Materials:

- Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).[19]
- HEK293 cells (wild-type, as a negative control).[19]
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- 24-well cell culture plates.[19]

- Krebs-Ringer buffer (pH 8.0).[\[19\]](#)
- Uric acid stock solution.[\[19\]](#)
- **Verinurad** stock solution (in DMSO).
- Cell lysis buffer.
- Fluorometric uric acid assay kit.
- Microplate reader.

Procedure:

- Cell Culture: Maintain hURAT1-HEK293 and wild-type HEK293 cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2.5 x 10<sup>5</sup> cells per well and allow them to adhere and grow to about 80% confluency.[\[19\]](#)
- Compound Preparation: Prepare serial dilutions of **Verinurad** in Krebs-Ringer buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
- Pre-incubation: Remove the culture medium from the wells and wash the cells with Krebs-Ringer buffer. Add the **Verinurad** dilutions to the hURAT1-HEK293 cells and incubate for 30 minutes at 37°C.[\[19\]](#)
- Uric Acid Uptake: Add uric acid solution to all wells (including controls) to a final concentration of 750 µM and incubate for 30 minutes at 37°C.[\[19\]](#)
- Washing: Terminate the uptake by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold PBS.[\[19\]](#)
- Cell Lysis and Measurement: Lyse the cells and measure the intracellular uric acid concentration using a fluorometric assay kit according to the manufacturer's instructions.[\[19\]](#)

- Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. The amount of uric acid uptake in wild-type HEK293 cells is considered background and is subtracted from the values obtained from hURAT1-HEK293 cells.[19] The half-maximal inhibitory concentration ( $IC_{50}$ ) is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[19]

## In Vivo Hyperuricemia Animal Model

This protocol outlines a common method for inducing hyperuricemia in rats to evaluate the efficacy of urate-lowering agents like **Verinurad**.

Materials:

- Male Sprague-Dawley or Wistar rats.
- Potassium oxonate (uricase inhibitor).[20]
- Hypoxanthine (purine precursor).[21]
- Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
- **Verinurad**.
- Blood collection supplies.
- Centrifuge.
- Serum uric acid, creatinine, and urea nitrogen assay kits.

Procedure:

- Acclimatization: House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
- Induction of Hyperuricemia:
  - Prepare a suspension of potassium oxonate in a suitable vehicle.

- Prepare a suspension of hypoxanthine in a suitable vehicle.
- Administer hypoxanthine (e.g., 500 mg/kg) via oral gavage (ig).
- Simultaneously or shortly after, administer potassium oxonate (e.g., 100 mg/kg) via subcutaneous (sc) or intraperitoneal (ip) injection.
- Dosing:
  - Divide the animals into groups: normal control, hyperuricemic model (vehicle), positive control (e.g., allopurinol), and **Verinurad** treatment groups (various doses).
  - Administer the respective treatments orally once daily for the duration of the study.
- Sample Collection:
  - Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., before the study, and at various time points after induction and treatment).
  - Separate the serum by centrifugation.
- Biochemical Analysis:
  - Measure the serum concentrations of uric acid, creatinine, and urea nitrogen using commercially available assay kits.
- Data Analysis:
  - Compare the serum uric acid levels between the different treatment groups and the hyperuricemic model group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

## Clinical Development

**Verinurad** has been evaluated in several Phase I and Phase II clinical trials, both as a monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat.<sup>[12][16][22]</sup>

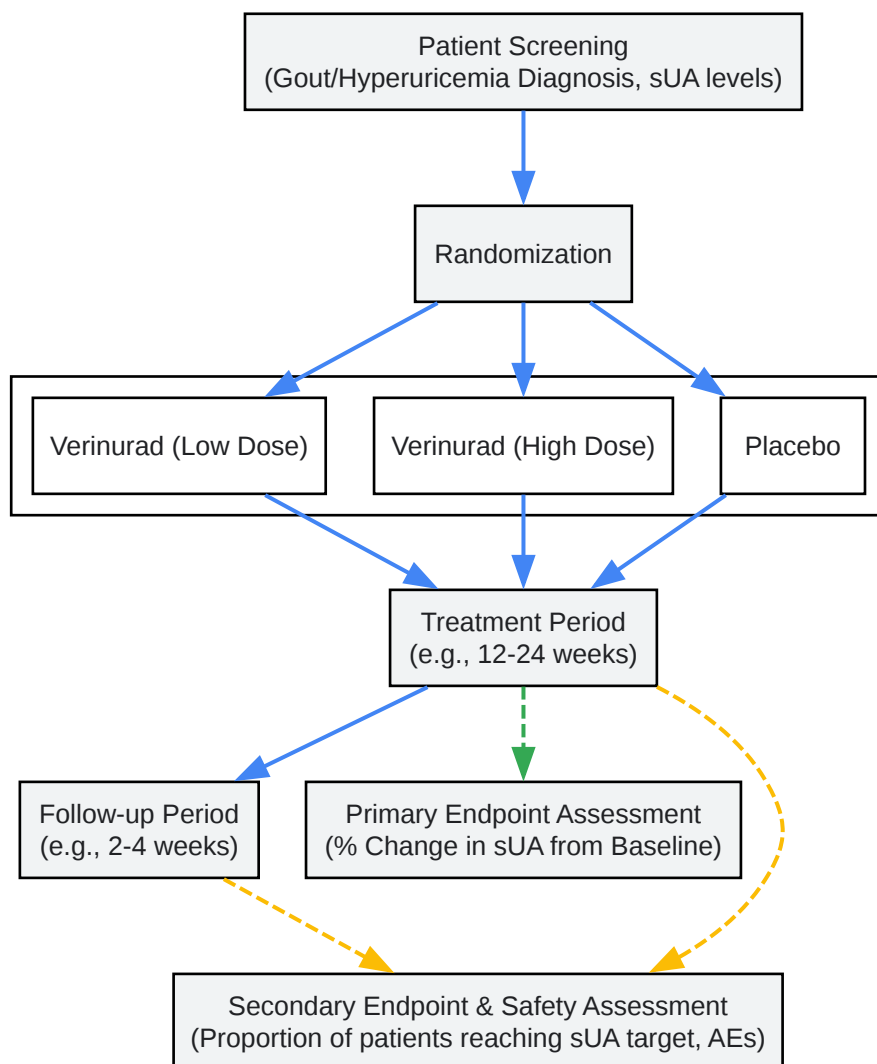


## Phase I Studies

Phase I trials in healthy volunteers have demonstrated that **Verinurad** is rapidly absorbed and exhibits dose-proportional pharmacokinetics.[3][10] These studies established the initial safety, tolerability, and pharmacokinetic profile of the drug.[3][10]

## Phase II Studies

Phase II studies have been conducted in patients with gout and/or asymptomatic hyperuricemia.[12][13] These trials were typically randomized, double-blind, and placebo-controlled, with a dose-escalation design.[12] The primary endpoint was generally the percentage change from baseline in sUA.[12][13]



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## Representative Phase II Clinical Trial Design

## Combination Therapy

Studies combining **Verinurad** with XOIs have shown significantly greater sUA lowering than either agent alone.[16][18][23] The rationale for this combination is the complementary mechanisms of action: XOIs reduce the production of uric acid, while **Verinurad** enhances its excretion.[4] This dual approach can be particularly beneficial for patients who do not achieve target sUA levels with XOI monotherapy.[15]

## Safety and Tolerability

**Verinurad** has been generally well-tolerated in clinical trials.[10][24] The most common treatment-emergent adverse events are typically mild to moderate in severity.[10] When used as a monotherapy, an increase in renal-related adverse events has been observed, which is a known effect of uricosuric agents due to increased uric acid concentration in the renal tubules.[12][14] The combination with an XOI, which reduces the production of uric acid, may mitigate this risk.[5] No drug-drug interactions of clinical significance have been observed with allopurinol or febuxostat.[15][17][23]

## Conclusion

**Verinurad** is a potent and selective URAT1 inhibitor that has demonstrated significant sUA-lowering efficacy in both preclinical and clinical studies. Its mechanism of action directly addresses the underexcretion of uric acid, a primary cause of hyperuricemia. While further investigation is ongoing, particularly in combination with XOIs, **Verinurad** represents a promising therapeutic option for the management of hyperuricemia and gout. This technical guide provides a foundational understanding of **Verinurad** for researchers and drug development professionals, summarizing the key data and methodologies that underpin its development.

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